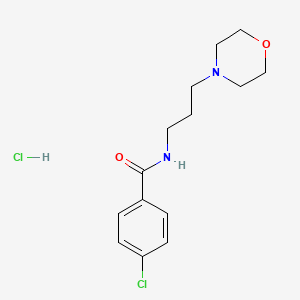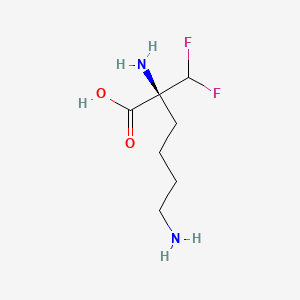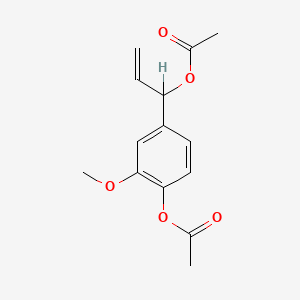
Benzenemethanol, 4-(acetyloxy)-alpha-ethenyl-3-methoxy-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-Acetoxyeugenol acetate belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. 1'-Acetoxyeugenol acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1'-acetoxyeugenol acetate is primarily located in the cytoplasm. Outside of the human body, 1'-acetoxyeugenol acetate can be found in herbs and spices. This makes 1'-acetoxyeugenol acetate a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Aryl Cation Generation and Reactivity
- Aryl cations from aromatic halides can be generated through photolysis, offering a convenient approach to synthesize compounds like 4-hydroxy- and 4-methoxyphenyl cations, which can then add to pi nucleophiles (Protti, Fagnoni, Mella, & Albini, 2004).
Synthesis of Benzoxazinones
- The cyclization of 2-hydroxyacetophenone hydrazones with triphosgene results in the formation of 4-methylene-1,3-benzoxazinones, which can be converted into 4-alkoxy-4-methyl-1,3-benzoxazinones and 4-fluoromethyl-4-methoxy-1,3-benzoxazinones under specific conditions (Alkhathlan, 2003).
PARP-1 and NF-κB Inhibitory Effects
- A study on Myristica fragrans (mace spice) led to the isolation of phenolic compounds exhibiting PARP-1 and NF-κB inhibitory activities, highlighting potential applications in medicinal chemistry (Acuña, Carcache, Matthew, & Carcache de Blanco, 2016).
Reductive Monoalkylation of Nitro Aryls
- Reductive monoalkylation of nitro aryls in one-pot processes using hydrogen over Pd/C in ethanol or methanol leads to the formation of secondary benzyl amino aryls, demonstrating a synthetic pathway for these compounds (Sydnes, Kuse, & Isobe, 2008).
Pyrolysis Characteristics of Model Compounds
- The pyrolysis of β-O-4 type model compounds with oxygen-containing substituents has been studied, showing that α-OH promotes the generation of aryl-ketone products and influences the pyrolysis product distributions (Li, Chen, Wang, Yang, Shao, & Chen, 2016).
Photochemistry of Chloroacetophenones
- The photochemistry of certain chloroacetophenones in nonnucleophilic solvents results in the formation of indanone derivatives and isobenzofuran-1(3H)-one, illustrating the selectivity of these photoreactions for synthetic organic chemistry applications (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Synthesis of Vinyl Acetate in Microemulsions
- The polymerization of vinyl acetate in microemulsions with methanol demonstrates differences in polymerization rates and initiator decomposition rates based on microemulsion structure (Donescu, Fusulan, Petcu, Boborodea, & Vasilescu, 2000).
Eigenschaften
CAS-Nummer |
53890-24-7 |
|---|---|
Produktname |
Benzenemethanol, 4-(acetyloxy)-alpha-ethenyl-3-methoxy-, acetate |
Molekularformel |
C14H16O5 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
[4-(1-acetyloxyprop-2-enyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C14H16O5/c1-5-12(18-9(2)15)11-6-7-13(19-10(3)16)14(8-11)17-4/h5-8,12H,1H2,2-4H3 |
InChI-Schlüssel |
NKRBAUXTIWONOV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC |
Andere CAS-Nummern |
52946-23-3 |
Synonyme |
1'-acetoxyeugenol 1'-acetoxyeugenol acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
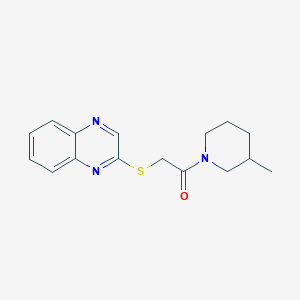
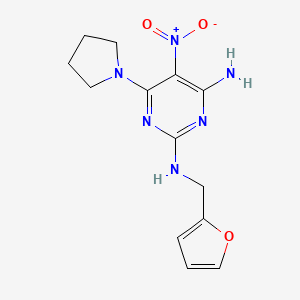

![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)

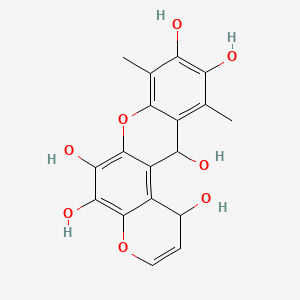
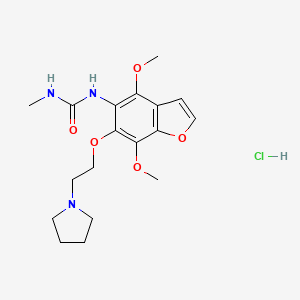



![[(1S,2R,3S,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1227841.png)
